molecular formula C16H11Cl2N3O3S B2836419 3-(2,6-dichlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole CAS No. 866149-46-4

3-(2,6-dichlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole

Cat. No.: B2836419
CAS No.: 866149-46-4
M. Wt: 396.24
InChI Key: HOISLHXLZQQDFN-DNTJNYDQSA-N
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Description

3-(2,6-dichlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole is a useful research compound. Its molecular formula is C16H11Cl2N3O3S and its molecular weight is 396.24. The purity is usually 95%.
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Biological Activity

The compound 3-(2,6-dichlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole (CAS: 866149-46-4) is a synthetic organic compound notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H11Cl2N3O3S
  • Molecular Weight : 396.25 g/mol
  • Purity : >90%

The compound features a dichlorophenyl moiety and a thiazole ring, both known for their contributions to biological activity. The isoxazole structure further enhances its potential as a bioactive molecule.

Antitumor Activity

Research indicates that compounds containing thiazole and isoxazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiazole can inhibit tumor growth through apoptosis induction. The presence of electron-donating groups, such as methyl substituents on the phenyl ring, has been correlated with increased anticancer activity.

Table 1: Antitumor Activity of Related Compounds

Compound IDCell Line TestedIC50 (µg/mL)Mechanism of Action
Compound 9Jurkat1.61 ± 1.92Apoptosis induction via Bcl-2 inhibition
Compound 10A-4311.98 ± 1.22Cytotoxicity through ROS generation
Compound 13U251 (glioblastoma)< DoxorubicinHydrophobic interactions with target proteins

The structure-activity relationship indicates that the thiazole ring is essential for cytotoxic activity, with modifications to the phenyl ring influencing potency.

Antimicrobial Activity

In addition to antitumor properties, compounds similar to This compound have demonstrated antimicrobial effects. The thiazole moiety has been linked to significant antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound IDMicroorganism TestedMinimum Inhibitory Concentration (MIC)Mode of Action
Compound AE. coli32 µg/mLCell wall synthesis inhibition
Compound BS. aureus16 µg/mLProtein synthesis inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may induce apoptosis in cancer cells through interaction with apoptotic pathways, particularly involving Bcl-2 proteins.
  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are implicated in inflammatory pathways and cancer progression.
  • Antimicrobial Mechanisms : The disruption of microbial cell wall synthesis and protein synthesis has been observed in related thiazole compounds.

Case Studies

Several studies highlight the efficacy of compounds related to This compound :

  • In a study examining various thiazole derivatives against glioblastoma cell lines, one derivative exhibited an IC50 value lower than that of doxorubicin, indicating superior efficacy in inducing cell death.
  • Another investigation into the antimicrobial properties revealed that certain derivatives significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing broad-spectrum activity.

Properties

IUPAC Name

[(E)-1-(1,3-thiazol-2-yl)ethylideneamino] 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O3S/c1-8(15-19-6-7-25-15)20-24-16(22)12-9(2)23-21-14(12)13-10(17)4-3-5-11(13)18/h3-7H,1-2H3/b20-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOISLHXLZQQDFN-DNTJNYDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)ON=C(C)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)O/N=C(\C)/C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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